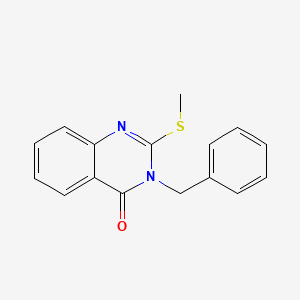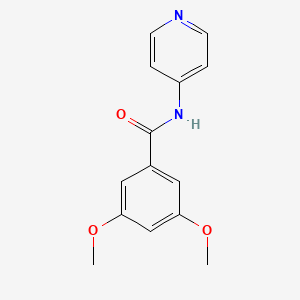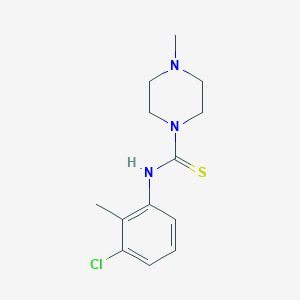
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide, commonly known as CMPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. CMPT belongs to the class of piperazinecarbothioamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood. However, it has been suggested that CMPT may exert its biological effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
CMPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CMPT has also been found to exhibit antiviral activity by inhibiting viral replication. Additionally, CMPT has been shown to exhibit antifungal activity by inhibiting fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPT in lab experiments is its wide range of biological activities. CMPT can be used to study various cellular processes and its effects on different types of cells. However, one of the limitations of using CMPT is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CMPT. One potential direction is the development of CMPT derivatives with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of CMPT and its effects on various cellular processes. Additionally, the potential therapeutic applications of CMPT in the treatment of various diseases should be further explored.
Méthodes De Synthèse
The synthesis of CMPT involves the reaction of 3-chloro-2-methylbenzoyl chloride with piperazine in the presence of sodium bicarbonate. The resulting intermediate is then reacted with thioamide to yield CMPT.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. CMPT has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-10-11(14)4-3-5-12(10)15-13(18)17-8-6-16(2)7-9-17/h3-5H,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWERCBGPQHGRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

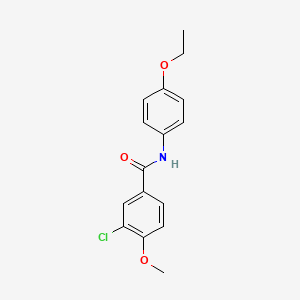
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
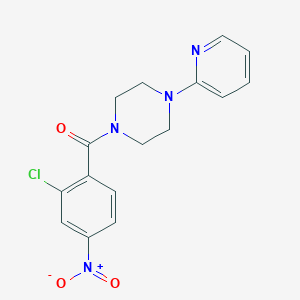
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
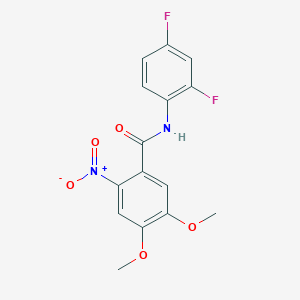
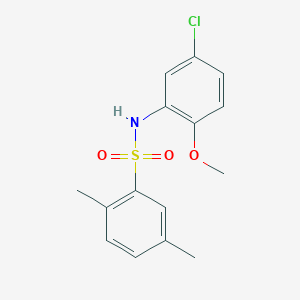


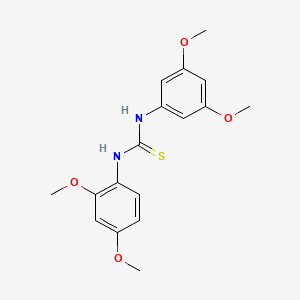
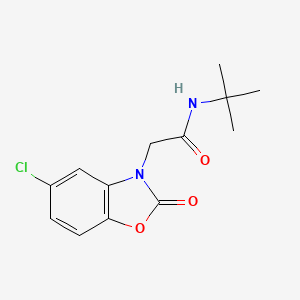
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
